3-Methyl-2-(trifluoromethyl)benzoic acid

Descripción

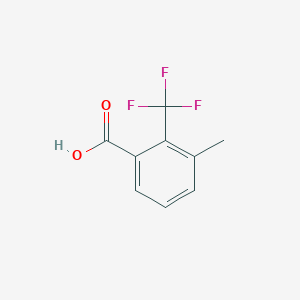

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-3-2-4-6(8(13)14)7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQQQKKQKXBNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214385-15-5 | |

| Record name | 3-methyl-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 2 Trifluoromethyl Benzoic Acid and Analogues

Established Synthetic Pathways and Precursors

Traditional synthetic routes to 3-Methyl-2-(trifluoromethyl)benzoic acid and its analogues often rely on multi-step sequences starting from readily available precursors. These pathways are characterized by functional group interconversions, including methylation, trifluoromethylation from halogenated intermediates, and terminal oxidation or hydrolysis steps.

Strategies Involving Methylation of Trifluoromethylbenzoic Acids

One logical approach to synthesizing the target molecule is the methylation of a pre-existing trifluoromethylbenzoic acid scaffold. This strategy hinges on directing a methyl group to the position ortho to the carboxylic acid. A classic method for such a transformation is directed ortho-lithiation. In this approach, an unprotected benzoic acid can be treated with a strong lithium base, such as sec-butyllithium (B1581126) in the presence of TMEDA (tetramethylethylenediamine), at low temperatures. This process generates an ortho-lithiated species, which can then react with an electrophile like methyl iodide to install the methyl group. rsc.org

More advanced and catalytically driven methods have also been developed. For instance, iridium-catalyzed C-H methylation, directed by the carboxylate group, offers a modern alternative. nih.gov This method can functionalize the C-H bond ortho to the carboxylic acid moiety, providing a direct route to the methylated product from 2-(trifluoromethyl)benzoic acid. nih.gov These reactions tolerate a variety of functional groups, making them valuable for complex molecule synthesis. nih.gov

Routes from Halogenated Precursors and Trifluoromethylation

A common and industrially relevant strategy involves building the molecule from halogenated precursors. This can be approached in two ways: trifluoromethylating a halogenated methylbenzoic acid or building the carboxylic acid function onto a halogenated and trifluoromethylated toluene (B28343) derivative.

A representative pathway starts with a methyl-substituted benzoic acid, such as 2-chloro-3-methyl-benzoic acid. nih.gov A more comprehensive industrial method begins with a toluic acid (methylbenzoic acid), converts it to the corresponding acyl chloride using an agent like thionyl chloride, and then subjects the methyl group to radical chlorination to form a trichloromethyl (-CCl3) group. google.com This trichlorinated intermediate is then converted to the trifluoromethyl (-CF3) group via a fluorination reaction, typically using hydrogen fluoride (B91410) (HF). google.com The final step involves the hydrolysis of the acyl halide to the carboxylic acid. google.com

Another advanced route uses transition-metal-catalyzed cross-coupling reactions. For example, a halogenated precursor like 2-bromo-3-methylbenzoic acid can be converted into an organometallic reagent, such as an arylboronic acid. cas.cnrsc.orgnih.gov This organoboron compound can then undergo a copper-catalyzed trifluoromethylation reaction using an electrophilic trifluoromethylating reagent. rsc.orgnih.gov

Table 1: Example Pathway from Halogenated Precursor

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | m-Toluic acid | Thionyl chloride (SOCl₂) | m-Toluoyl chloride | Acylation |

| 2 | m-Toluoyl chloride | Chlorine (Cl₂), light | 3-(Trichloromethyl)benzoyl chloride | Radical Chlorination |

| 3 | 3-(Trichloromethyl)benzoyl chloride | Hydrogen fluoride (HF) | 3-(Trifluoromethyl)benzoyl fluoride | Fluorination (Halex reaction) |

| 4 | 3-(Trifluoromethyl)benzoyl fluoride | Water (H₂O) | 3-(Trifluoromethyl)benzoic acid | Hydrolysis |

This table illustrates a general industrial process for a related isomer, the principles of which are applicable to the synthesis of the target compound from an appropriate starting isomer. google.com

Oxidation and Hydrolysis Reactions in Synthetic Schemes

Oxidation and hydrolysis are crucial final-step reactions in many synthetic routes to aromatic carboxylic acids.

Oxidation: If a precursor such as 1,2-dimethyl-3-(trifluoromethyl)benzene is available, selective oxidation of one of the methyl groups can yield the desired carboxylic acid. googleapis.com Such oxidations can be performed using strong oxidizing agents like potassium permanganate (B83412) or via catalytic air oxidation using transition metal catalysts (e.g., cobalt or manganese salts). googleapis.com

Hydrolysis: Hydrolysis is used to convert other functional groups into the carboxylic acid moiety.

From Nitriles: A precursor like 3-methyl-2-(trifluoromethyl)benzonitrile (B13885595) can be converted to the final product through acid or base-catalyzed hydrolysis. doubtnut.comembibe.comaskfilo.com This is a standard and high-yielding transformation in organic synthesis. doubtnut.com

From Trihalomethyl Groups: In pathways that generate a trichloromethyl group, the final step can be hydrolysis to the carboxylic acid. For instance, a compound like 1-(trichloromethyl)-3-(trifluoromethyl)benzene (B107190) can be hydrolyzed to 3-(trifluoromethyl)benzoic acid, often under catalytic conditions using zinc catalysts. google.com

Advanced Synthetic Approaches

Modern synthetic chemistry offers more direct and efficient methods, often utilizing catalysis to achieve transformations that were previously difficult.

Catalytic Methods for ortho-Methylation and Fluoromethylation of Benzoic Acid Scaffolds

Recent advances have focused on the direct functionalization of C-H bonds, which is highly atom-economical.

ortho-Methylation: As mentioned previously, the carboxylate group is an effective directing group for C-H activation. Iridium-catalyzed ortho-C–H methylation of benzoic acids provides a direct and regioselective route to introduce the methyl group. nih.gov This method uses a bench-stable precatalyst and tolerates both electron-donating and electron-withdrawing groups. nih.gov

Fluoromethylation: Direct C-H trifluoromethylation of arenes has become an intense area of research. researchgate.net Methods using visible-light photoredox catalysis can generate trifluoromethyl radicals from inexpensive sources like trifluoroacetic acid. researchgate.net These radicals can then add to the aromatic ring. While controlling regioselectivity can be challenging, this approach represents a cutting-edge strategy for introducing the -CF3 group. researchgate.netresearchgate.net Cobalt-catalyzed methods have also been developed for the C-H trifluoromethylation of arenes. nih.gov

Table 2: Advanced Catalytic C-H Functionalization Strategies

| Transformation | Substrate Type | Catalyst System | Key Feature |

| ortho-Methylation | Benzoic Acid | Iridium(I) complex | Carboxylate-directed C-H activation |

| Trifluoromethylation | Arene | Ruthenium or Iridium photocatalyst; Cobalt catalyst | Direct C-H functionalization with CF₃ radical source |

Trifluoromethylation of Carboxylic Acids via Fluoroarenes and Organometallic Reagents

The use of organometallic intermediates provides a powerful and versatile method for constructing carbon-carbon and carbon-heteroatom bonds. A key strategy involves the trifluoromethylation of an arylboronic acid, which can be prepared from a corresponding aryl halide (a fluoroarene derivative in a broader sense).

This pathway involves the conversion of a halogenated precursor, such as 2-bromo-3-methylbenzoic acid, into its corresponding boronic acid via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or via palladium-catalyzed borylation. The resulting 3-methyl-2-(borono)benzoic acid can then be subjected to a copper-catalyzed cross-coupling reaction. cas.cnrsc.org Reagents such as S-(trifluoromethyl)diphenylsulfonium triflate or Togni's reagent are effective electrophilic "CF₃+" sources for this transformation, which proceeds under mild conditions and tolerates a wide range of functional groups. cas.cnnih.gov This method is a significant advancement for the synthesis of trifluoromethylated aromatic compounds. sustech.edu.cn

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles into the synthesis of 3-Methyl-2-(trifluoromethyl)benzoic acid and its analogues is crucial for minimizing environmental impact and improving process efficiency. Key areas of focus include the use of safer solvents, the development of catalytic methods to replace stoichiometric reagents, and the optimization of reaction conditions to reduce energy consumption and waste generation.

While a specific, fully "green" synthesis route for 3-Methyl-2-(trifluoromethyl)benzoic acid is not yet extensively documented in publicly available research, general strategies for analogous trifluoromethylated aromatic compounds offer a blueprint for future optimization. A classical approach to synthesizing trifluoromethylbenzoic acids involves a multi-step process starting from the corresponding methylbenzoic acid (toluic acid). This process typically includes acylation, followed by chlorination, fluorination, and subsequent hydrolysis.

A potential synthetic pathway for 3-Methyl-2-(trifluoromethyl)benzoic acid could start from 3-methyl-2-toluic acid. The key trifluoromethylation step often involves harsh reagents and conditions. However, advancements in catalytic methods are paving the way for more sustainable alternatives. For instance, the use of transition-metal catalysts in trifluoromethylation reactions is an active area of research, aiming to replace traditional, less environmentally friendly methods.

One example of a greener approach in a related synthesis is the oxidation of a methyl group to a carboxylic acid. The use of air as the oxidant in the presence of a catalyst, as demonstrated in the synthesis of 3-Methyl-2-nitrobenzoic acid, represents a significant improvement over traditional methods that use stoichiometric, often hazardous, oxidizing agents. This principle could be applied to the final oxidation step in the synthesis of 3-Methyl-2-(trifluoromethyl)benzoic acid.

The table below outlines some green chemistry considerations that could be applied to the synthesis of 3-Methyl-2-(trifluoromethyl)benzoic acid, drawing parallels from related chemical transformations.

| Green Chemistry Principle | Conventional Approach for Analogues | Potential Green Alternative | Anticipated Benefits |

| Atom Economy | Use of stoichiometric halogenating agents. | Catalytic halogenation or direct C-H activation/functionalization. | Higher efficiency, less waste. |

| Safer Solvents | Chlorinated solvents (e.g., CCl4). | Use of greener solvents like ionic liquids, supercritical fluids, or solvent-free conditions. | Reduced toxicity and environmental pollution. |

| Catalysis | Stoichiometric fluorinating agents (e.g., SbF3/Cl2). | Catalytic fluorination using safer and more selective reagents. | Increased safety, reduced waste, and higher selectivity. |

| Energy Efficiency | High-temperature reactions requiring significant energy input. | Microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. | Lower energy costs and carbon footprint. |

| Reduction of Derivatives | Use of protecting groups, leading to extra steps. | Development of more selective reactions that avoid the need for protection and deprotection. | Fewer reaction steps, less waste, and higher overall yield. |

Stereoselective Synthesis and Chiral Resolution of Derivatives

The introduction of chirality into molecules can have a profound impact on their biological activity. Consequently, the stereoselective synthesis and chiral resolution of derivatives of 3-Methyl-2-(trifluoromethyl)benzoic acid are of significant interest. These chiral derivatives can serve as valuable intermediates for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Stereoselective Synthesis:

For instance, the asymmetric hydrogenation of an appropriately substituted olefin precursor could introduce a chiral center. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is a well-established strategy for achieving high enantioselectivity in such reactions.

Chiral Resolution of Derivatives:

Chiral resolution is a common technique used to separate a racemic mixture of a chiral compound into its individual enantiomers. For derivatives of 3-Methyl-2-(trifluoromethyl)benzoic acid, which are carboxylic acids, resolution can be achieved by forming diastereomeric salts with a chiral base. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Another powerful method for chiral resolution is enzymatic resolution. Lipases are a class of enzymes that can selectively catalyze the hydrolysis of one enantiomer of an ester derivative, leaving the other enantiomer unreacted. This method is often highly enantioselective and can be performed under mild, environmentally friendly conditions. For example, the enzymatic resolution of fluorinated arylcarboxylic acid esters using lipases has been shown to be an effective method for obtaining enantiomerically pure acids and esters. mdpi.com

The table below summarizes common methods for achieving stereoselectivity in the context of 3-Methyl-2-(trifluoromethyl)benzoic acid derivatives.

| Method | Description | Key Considerations | Potential Application to Derivatives |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Catalyst selection, reaction conditions, substrate scope. | Asymmetric hydrogenation of a precursor to create a chiral center. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct a subsequent stereoselective reaction. | Ease of attachment and removal of the auxiliary. | Attaching a chiral alcohol to the carboxylic acid to direct a reaction at another position. |

| Diastereomeric Salt Formation | Reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts that can be separated by crystallization. | Choice of resolving agent, solvent, and crystallization conditions. | A direct and classical method for resolving the parent acid or its derivatives. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | Enzyme selection, substrate compatibility, reaction conditions (pH, temperature). | Selective hydrolysis of a racemic ester derivative of 3-Methyl-2-(trifluoromethyl)benzoic acid. mdpi.comgoogle.com |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). | Choice of CSP, mobile phase, and detection method. | Analytical and preparative-scale separation of enantiomers. |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 2 Trifluoromethyl Benzoic Acid

Electrophilic and Nucleophilic Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo both nucleophilic and electrophilic reactions. In 3-Methyl-2-(trifluoromethyl)benzoic acid, the reactivity is significantly influenced by the electronic properties of the substituents on the benzene (B151609) ring. The trifluoromethyl (-CF3) group at the ortho position is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to benzoic acid itself. ontosight.ai This enhanced acidity facilitates the deprotonation of the hydroxyl group, making the resultant carboxylate a more effective nucleophile.

Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution, a class of reactions that proceeds through an addition-elimination mechanism. For instance, 3-Methyl-2-(trifluoromethyl)benzoic acid can be converted to a variety of derivatives:

Esterification: Reaction with an alcohol under acidic conditions yields an ester.

Amide Formation: Reaction with an amine, often activated by a coupling agent, produces an amide.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride.

The electron-withdrawing nature of the ortho-trifluoromethyl group makes the carbonyl carbon more electrophilic, potentially accelerating the rate of nucleophilic attack.

Electrophilic Aromatic Substitution: The benzene ring of 3-Methyl-2-(trifluoromethyl)benzoic acid can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The outcome of this reaction is dictated by the directing effects of the three substituents: the carboxylic acid (-COOH), the trifluoromethyl (-CF3) group, and the methyl (-CH3) group.

| Substituent | Position | Type | Directing Effect |

| -COOH | C1 | Deactivating | Meta |

| -CF3 | C2 | Deactivating | Meta |

| -CH3 | C3 | Activating | Ortho, Para |

The -COOH and -CF3 groups are deactivating and meta-directing, meaning they decrease the ring's reactivity towards electrophiles and direct incoming electrophiles to the positions meta to themselves. The -CH3 group is activating and ortho-, para-directing. The combined influence of these groups makes predicting the precise regioselectivity complex. The positions C4 and C6 are ortho and para to the activating methyl group, but also ortho to the deactivating -COOH and -CF3 groups. Position C5 is meta to all three substituents. The strong deactivating effect of the -COOH and -CF3 groups will likely dominate, making electrophilic substitution on this ring challenging and directing incoming electrophiles to the least deactivated positions, primarily C5.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally known for its high stability and inertness due to the strength of the carbon-fluorine bonds. However, under specific and often harsh conditions, it can participate in chemical transformations.

Trifluoromethyl-substituted arenes can undergo protolytic defluorination when treated with Brønsted superacids. This reaction involves the protonation of the -CF3 group, followed by the loss of fluoride (B91410) ions to generate highly reactive electrophilic species, such as acylium cations or carbocations. These intermediates can then participate in subsequent reactions, like Friedel-Crafts-type alkylations or acylations with other nucleophilic arenes present in the reaction mixture. NMR studies have suggested the formation of an acyl group from the trifluoromethyl group in the superacid medium.

While not a reaction of the existing trifluoromethyl group on the target molecule, a key transformation related to its structure is the synthesis of aryl trifluoromethyl ketones from benzoic acids. An efficient method involves the use of anhydrides as in situ activating reagents for the trifluoromethylation of benzoic acids with trimethyl(trifluoromethyl)silane (TMSCF3). organic-chemistry.org This reaction proceeds through an addition-elimination pathway and offers a direct route to valuable trifluoromethyl ketones, which are important in medicinal and materials science. organic-chemistry.org This process highlights a synthetic application of the carboxylic acid functionality in molecules like 3-Methyl-2-(trifluoromethyl)benzoic acid to generate other trifluoromethyl-containing compounds. organic-chemistry.org

| Reactants | Reagents | Product | Yield |

| Benzoic Acid | TMSCF3, TFAA, DMAP, CsF | Aryl Trifluoromethyl Ketone | Very Good |

Data sourced from a general method for the trifluoromethylation of various benzoic acids. organic-chemistry.org

Catalytic Roles of 3-Methyl-2-(trifluoromethyl)benzoic acid as an Additive

Substituted benzoic acids can play crucial roles as additives or ligands in transition metal catalysis, particularly with palladium. They can influence the reactivity, selectivity, and stability of the catalytic system.

In palladium-catalyzed reactions, such as C-H activation or cross-coupling, carboxylic acids can act as ligands that modulate the electronic properties of the palladium center. The trifluoromethyl group in 3-Methyl-2-(trifluoromethyl)benzoic acid, being strongly electron-withdrawing, can significantly impact the catalyst's behavior. For example, 3,5-bis(trifluoromethyl)benzoic acid has been used as an additive in a palladium-catalyzed reaction where it enhanced both reactivity and stereoselectivity. acs.org

The coordination of a benzoate (B1203000) ligand like 3-methyl-2-(trifluoromethyl)benzoate to a palladium center can:

Stabilize high-valent palladium intermediates (e.g., Pd(IV)) : The electron-withdrawing nature of the ligand can make the metal center more electrophilic and stabilize the higher oxidation state.

Facilitate protonolysis : The carboxylic acid can act as a proton shuttle, which is a key step in many catalytic cycles, such as those involving C-H activation.

While specific studies on 3-Methyl-2-(trifluoromethyl)benzoic acid as an additive are not widespread, the known effects of similar fluorinated benzoic acids suggest its potential to fine-tune the properties of palladium catalysts for various organic transformations. acs.org

Investigating Reaction Mechanisms through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgias.ac.in Although specific isotopic labeling studies on 3-Methyl-2-(trifluoromethyl)benzoic acid are not prominently documented, the principles can be applied to understand its reactivity.

Studying Carboxylic Acid Reactions: The mechanism of esterification or amide formation could be investigated using ¹⁸O labeling of the hydroxyl group or ¹³C labeling of the carbonyl carbon. By analyzing the distribution of the isotope in the products and byproducts (e.g., water), one can confirm the nucleophilic attack at the carbonyl carbon and the fate of the oxygen atoms. For example, in a study on the nitration of benzoic acid, C¹⁴-labeling was used to determine the distribution of isomers via the isotope dilution technique. acs.org

Elucidating Catalytic Cycles: In palladium-catalyzed C-H activation reactions where the benzoic acid acts as a directing group or ligand, deuterium (B1214612) labeling is invaluable. acs.orgjst.go.jp By replacing specific C-H bonds on the aromatic ring with C-D bonds, one can determine if C-H bond cleavage is the rate-determining step by measuring the kinetic isotope effect (KIE). chem-station.com A significant KIE (kH/kD > 1) would indicate that the C-H bond is broken in the slowest step of the reaction. This approach could be used to study how 3-Methyl-2-(trifluoromethyl)benzoic acid directs a palladium catalyst to activate a specific C-H bond on its own ring or on a separate substrate molecule.

The application of these established isotopic labeling methods would provide detailed mechanistic insights into the diverse reactions of 3-Methyl-2-(trifluoromethyl)benzoic acid. wikipedia.org

Pathways of Benzoic Acid Ring Transformations and Substituent Effects

The reactivity of the benzoic acid ring in 3-Methyl-2-(trifluoromethyl)benzoic acid is intricately governed by the electronic and steric interplay of its three substituents: the carboxyl group (-COOH), the methyl group (-CH3), and the trifluoromethyl group (-CF3). These substituents collectively influence the electron density of the aromatic ring and dictate the regioselectivity of various transformations, most notably electrophilic aromatic substitution.

The carboxyl group and the trifluoromethyl group are both electron-withdrawing and deactivating, directing incoming electrophiles to the meta-position relative to themselves. In contrast, the methyl group is an electron-donating and activating group, directing electrophiles to the ortho and para positions. The ultimate outcome of any ring transformation is a result of the cumulative and sometimes competing effects of these groups.

In the context of electrophilic aromatic substitution on a polysubstituted benzene ring, the directing effects of the substituents are generally additive. When the directing effects of the substituents are in opposition, the most strongly activating group typically governs the position of substitution. However, steric hindrance can also play a significant role in determining the final product distribution.

For 3-Methyl-2-(trifluoromethyl)benzoic acid, the potential sites for electrophilic attack are the C4, C5, and C6 positions. The directing effects of the individual substituents on these positions are summarized below:

| Substituent | Position | Directing Effect |

| -COOH (at C1) | C3, C5 | Meta-directing (deactivating) |

| -CF3 (at C2) | C4, C6 | Meta-directing (deactivating) |

| -CH3 (at C3) | C2, C4, C6 | Ortho-, Para-directing (activating) |

Considering these effects in unison, the methyl group, being the only activating group, will strongly influence the position of electrophilic attack towards its ortho (C2 and C4) and para (C6) positions. However, the C2 position is already substituted. The deactivating carboxyl and trifluoromethyl groups will direct away from their ortho and para positions and towards their meta positions.

Therefore, the most likely positions for electrophilic substitution are C4 and C6, as these positions are activated by the ortho and para directing effects of the methyl group, respectively. The C5 position is meta to the carboxyl group but ortho to the trifluoromethyl group and para to the methyl group, making its reactivity a complex balance of these influences.

While specific experimental data on the ring transformations of 3-Methyl-2-(trifluoromethyl)benzoic acid is not extensively available in the public domain, the general principles of electrophilic aromatic substitution on substituted benzenes provide a strong predictive framework for its reactivity. For instance, in a reaction such as nitration, it would be expected that the nitro group would predominantly substitute at the C4 and C6 positions. The exact ratio of these products would be influenced by the specific reaction conditions and the steric hindrance posed by the existing substituents.

Decarboxylation, the removal of the carboxyl group, is another potential transformation of the benzoic acid ring. This reaction typically requires harsh conditions, such as high temperatures, and can be influenced by the presence of other substituents. Electron-withdrawing groups can sometimes facilitate decarboxylation, although the specific impact of the 2-trifluoromethyl and 3-methyl arrangement on this reaction for this particular molecule requires specific experimental investigation.

Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for the definitive structural analysis of organic molecules like 3-Methyl-2-(trifluoromethyl)benzoic acid. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in the molecule. For 3-Methyl-2-(trifluoromethyl)benzoic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic methyl protons, and the acidic carboxylic proton.

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and would typically appear as a complex multiplet or as distinct doublets and a triplet in the aromatic region of the spectrum (approximately 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are influenced by the electronic effects of the methyl, trifluoromethyl, and carboxylic acid groups.

Aliphatic Protons: The methyl (CH₃) group, being attached to the aromatic ring, is expected to produce a singlet in the aliphatic region (approximately 2.0-2.5 ppm). Its integration value would correspond to three protons.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), and its signal can be exchangeable with deuterium (B1214612) from solvents like D₂O.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet | 3H |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton. Due to the lack of symmetry in 3-Methyl-2-(trifluoromethyl)benzoic acid, nine distinct signals are expected, one for each unique carbon atom.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded, appearing at the low-field end of the spectrum (typically 165-185 ppm).

Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring (typically 120-140 ppm). The carbons directly attached to the substituents (-COOH, -CH₃, -CF₃) will have their chemical shifts significantly influenced by them. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the three fluorine atoms.

Trifluoromethyl Carbon: The carbon of the CF₃ group is also expected to be a quartet due to strong one-bond carbon-fluorine (¹JC-F) coupling.

Methyl Carbon: The aliphatic methyl carbon will appear as a singlet at the high-field (upfield) end of the spectrum (typically 15-25 ppm).

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Carboxylic Acid (-COOH) | 165 - 185 | Singlet |

| Aromatic (Ar-C) | 120 - 140 | Singlets / Quartet (for C-CF₃) |

| Trifluoromethyl (-CF₃) | 120 - 130 | Quartet (q) |

| Methyl (-CH₃) | 15 - 25 | Singlet |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For 3-Methyl-2-(trifluoromethyl)benzoic acid, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. This technique is exceptionally useful for confirming the presence and electronic environment of the fluorinated moiety in the molecule. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity of a compound without the need for a structurally identical reference standard. bipm.org The procedure involves accurately weighing the analyte and a certified internal standard of known purity into an NMR tube and acquiring a spectrum under specific, optimized conditions. bipm.org The purity of the analyte is calculated by comparing the integral of a specific analyte signal with the integral of a known signal from the internal standard. bipm.org

For 3-Methyl-2-(trifluoromethyl)benzoic acid, the sharp singlet from the methyl protons in the ¹H spectrum and the strong singlet from the trifluoromethyl group in the ¹⁹F spectrum are ideal for quantification as they are less likely to overlap with impurity signals. SI-traceable internal standards, such as benzoic acid or 3,5-bis(trifluoromethyl)benzoic acid, are often used for this purpose, providing a direct link to the International System of Units (SI). bipm.orgbwise.krbipm.orgnist.gov The use of a fluorinated standard like 3,5-bis(trifluoromethyl)benzoic acid allows for purity determination by both ¹H and ¹⁹F qNMR, offering a valuable method for cross-validation. bwise.kr

Beyond simple 1D spectra, advanced NMR techniques are indispensable for unambiguous structural confirmation and for studying reaction mechanisms.

2D Correlation Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all ¹H and ¹³C signals. For example, HMBC can show correlations between the methyl protons and their neighboring aromatic carbons, confirming the substitution pattern.

¹⁹F NMR in Mechanistic Studies: The ¹⁹F nucleus serves as an excellent spectroscopic probe for monitoring reaction progress and identifying intermediates. nih.gov Its high sensitivity and wide chemical shift range mean that even subtle changes in the electronic environment around the trifluoromethyl group can be detected, providing insights into reaction mechanisms, kinetics, and the formation of transient species. nih.govrsc.org This makes ¹⁹F-centered NMR analysis a powerful tool for studying reactions involving fluorinated molecules. nih.govrsc.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. The spectrum of 3-Methyl-2-(trifluoromethyl)benzoic acid would be characterized by several key absorption bands.

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will cause several absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Strong |

| Trifluoromethyl (-CF₃) | C-F Stretches | 1100 - 1350 | Very Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2970 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Fourier-Transform Infrared (FT-IR) Spectroscopy in Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for monitoring the progress of chemical reactions that produce or consume 3-Methyl-2-(trifluoromethyl)benzoic acid. By tracking the characteristic vibrational frequencies of the molecule's functional groups, researchers can qualitatively assess the conversion of reactants to products.

The FT-IR spectrum of 3-Methyl-2-(trifluoromethyl)benzoic acid is distinguished by several key absorption bands. The carboxylic acid group gives rise to a very broad O-H stretching band and a sharp, intense C=O (carbonyl) stretching band. The trifluoromethyl group and the substituted benzene ring also exhibit characteristic absorptions. During a synthesis, the appearance and increase in the intensity of the carboxylic acid's O-H and C=O bands, alongside the disappearance of reactant-specific peaks, would indicate the formation of the desired product. For instance, in syntheses involving precursor compounds, shifts in the carbonyl bond frequencies are closely monitored. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for 3-Methyl-2-(trifluoromethyl)benzoic acid

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Very Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Sharp, Medium |

| Methyl Group | C-H Stretch | 2850-2960 | Sharp, Medium |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Sharp, Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Trifluoromethyl | C-F Stretch | 1100-1350 | Strong, often multiple bands |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for the analysis of 3-Methyl-2-(trifluoromethyl)benzoic acid, providing precise information about its molecular weight and structural features through fragmentation patterns. The molecular formula is C₉H₇F₃O₂, corresponding to a monoisotopic mass of 204.03981 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, validating the elemental composition of a synthesized sample.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion ([M]⁺•), which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For benzoic acid derivatives, common fragmentation pathways include the loss of the hydroxyl group (•OH), the entire carboxyl group (•COOH), or a molecule of water (H₂O). docbrown.info The presence of the trifluoromethyl and methyl groups influences the fragmentation, and "ortho-effects" between these adjacent substituents can lead to specific decomposition reactions. nist.gov

Table 2: Predicted Mass Spectrometry Data for 3-Methyl-2-(trifluoromethyl)benzoic acid

| Adduct/Fragment Ion | Formula | Predicted m/z | Notes |

| [M-H]⁻ | [C₉H₆F₃O₂]⁻ | 203.03253 | Negative ion mode, deprotonated molecule. uni.lu |

| [M]⁺ | [C₉H₇F₃O₂]⁺ | 204.03926 | Molecular ion in positive ion mode. uni.lu |

| [M+H]⁺ | [C₉H₈F₃O₂]⁺ | 205.04709 | Positive ion mode, protonated molecule. uni.lu |

| [M+Na]⁺ | [C₉H₇F₃O₂Na]⁺ | 227.02903 | Positive ion mode, sodium adduct. uni.lu |

| [M-H₂O]⁺ | [C₉H₅F₃O]⁺ | 186.0292 | Loss of water from the molecular ion. |

| [M-COOH]⁺ | [C₈H₇F₃]⁺ | 159.0526 | Loss of the carboxylic acid group. |

UV-Visible Spectroscopy in Reaction Monitoring and Characterization

UV-Visible spectroscopy is utilized to characterize 3-Methyl-2-(trifluoromethyl)benzoic acid by analyzing its electronic transitions. The primary chromophores in the molecule are the substituted benzene ring and the carboxylic acid group. These groups absorb ultraviolet light, causing π → π* and n → π* electronic transitions, which result in a characteristic absorption spectrum.

This technique can be applied to reaction monitoring, particularly in dilute solutions. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. Therefore, by monitoring the change in absorbance at the wavelength of maximum absorption (λmax), one can track the formation of 3-Methyl-2-(trifluoromethyl)benzoic acid or the consumption of a UV-active reactant. The absorption spectrum, and thus the rate of photolysis, can be pH-dependent for related aromatic compounds due to the protonation state of acidic or basic groups. acs.org

Table 3: Electronic Transitions and Expected λmax for 3-Methyl-2-(trifluoromethyl)benzoic acid

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Substituted Benzene Ring | π → π* (E2-band) | ~220-250 |

| Substituted Benzene Ring | π → π* (B-band) | ~260-290 |

| Carboxylic Acid (C=O) | n → π* | ~200-210 |

Chromatographic Techniques for Separation and Purity in Research

Chromatographic methods are essential for the separation, purification, and purity assessment of 3-Methyl-2-(trifluoromethyl)benzoic acid in research settings. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary tool for quantitative analysis. A reverse-phase (RP-HPLC) method is commonly used for benzoic acid derivatives. sielc.comekb.eg In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com The compound's retention time is a characteristic property under specific conditions, and the peak area in the chromatogram is proportional to its concentration.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction in real-time. rsc.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a suitable solvent system (mobile phase). By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product, a researcher can quickly determine if the reaction is complete. The retention factor (Rf) value is calculated to characterize the components. rsc.org

Table 4: Application of Chromatographic Techniques for 3-Methyl-2-(trifluoromethyl)benzoic acid

| Technique | Primary Use | Stationary Phase | Typical Mobile Phase | Key Metric |

| HPLC | Quantitative analysis, Purity assessment, Purification | C18 (Reverse-Phase) | Acetonitrile/Water + Acid | Retention Time, Peak Area |

| TLC | Qualitative reaction monitoring | Silica Gel (Normal Phase) | Ethyl Acetate/Hexane | Retention Factor (Rf) |

Computational and Theoretical Investigations

Molecular Orbital and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to determine optimized molecular geometry and predict various chemical properties. als-journal.com For benzoic acid and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable predictions of bond lengths, bond angles, and vibrational frequencies that align well with experimental values. als-journal.com

The electronic structure of 3-Methyl-2-(trifluoromethyl)benzoic acid is significantly influenced by the interplay of its three substituents on the benzene (B151609) ring: the electron-donating methyl group (-CH₃), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the electron-withdrawing carboxylic acid group (-COOH).

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. als-journal.comnih.gov The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For substituted benzoic acids, the distribution of HOMO and LUMO is typically across the aromatic system. The electron-rich regions, susceptible to electrophilic attack, can be identified from the HOMO distribution, while the LUMO distribution highlights electron-deficient areas prone to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is another tool used to visualize the charge distribution and predict reactivity sites. researchgate.net For a molecule like 3-Methyl-2-(trifluoromethyl)benzoic acid, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating a region susceptible to electrophilic attack and hydrogen bonding. mdpi.com Conversely, positive potential (blue) would be located around the acidic hydrogen of the carboxyl group.

Table 1: Key Computational Descriptors and Their Significance

| Descriptor | Significance | Predicted Characteristics for 3-Methyl-2-(trifluoromethyl)benzoic acid |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of a molecule. | Influenced by the electron-donating methyl group and the aromatic ring. |

| LUMO Energy | Represents the electron-accepting ability of a molecule. | Lowered by the presence of electron-withdrawing -CF₃ and -COOH groups. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A moderate gap is expected, reflecting a balance of activating and deactivating groups. |

| MEP Surface | Visualizes charge distribution and predicts sites for intermolecular interactions. | Negative potential on carboxyl oxygens; positive potential on the carboxyl hydrogen. |

The conformation of 3-Methyl-2-(trifluoromethyl)benzoic acid is largely dictated by steric hindrance between the adjacent methyl, trifluoromethyl, and carboxylic acid groups. The trifluoromethyl group, being particularly bulky, forces the carboxylic acid group to rotate out of the plane of the aromatic ring. nih.gov This rotation is a common feature in ortho-substituted benzoic acids and significantly impacts the molecule's packing in the solid state and its interaction with biological targets. nih.gov Studies on related compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid, show that the carboxylic acid moiety can be rotated out of the aromatic plane by as much as 47.2°. nih.gov

In the solid state, benzoic acids typically form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. nih.govnih.gov This R²₂(8) graph-set motif is a highly stable arrangement. researchgate.net In addition to this primary interaction, weaker C-H···O or C-H···F interactions may also be present, further stabilizing the crystal structure. The analysis of Hirshfeld surfaces and 2D fingerprint plots can reveal the nature and extent of these various intermolecular contacts.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating molecular descriptors (e.g., physicochemical, topological, electronic) and using statistical methods to create a mathematical equation that predicts the activity of new, unsynthesized compounds. nih.govnih.gov

While specific QSAR studies focused on derivatives of 3-Methyl-2-(trifluoromethyl)benzoic acid are not prominently documented, research on other benzoic acid derivatives highlights key descriptors for biological activity. Studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group, was also found to be beneficial for activity. nih.gov Such findings suggest that for derivatives of 3-Methyl-2-(trifluoromethyl)benzoic acid, tuning properties like lipophilicity (often represented by LogP) and the electronic character of additional substituents would be a critical strategy in designing potent bioactive molecules.

Molecular Docking and Simulation Studies of Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as a derivative of 3-Methyl-2-(trifluoromethyl)benzoic acid, might bind to the active site of a protein target. The simulation provides a binding affinity score, often in kcal/mol, which estimates the strength of the interaction.

For example, docking studies on a different benzoic acid derivative against the enzyme carbonic anhydrase II showed a highly favorable binding energy, suggesting its potential as an inhibitor. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. For 3-Methyl-2-(trifluoromethyl)benzoic acid and its derivatives, docking studies could elucidate potential biological targets and guide the design of compounds with improved binding affinities by optimizing these key interactions.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict reaction pathways, and calculate the energies of transition states. This provides insight into reaction mechanisms and kinetics. For instance, the synthesis of trifluoromethyl ketones from benzoic acids has been studied, with proposed mechanisms involving the in situ formation of a mixed anhydride intermediate followed by nucleophilic addition. organic-chemistry.org

Theoretical calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. For reactions involving 3-Methyl-2-(trifluoromethyl)benzoic acid, such as esterification or amidation, DFT calculations could be used to model the transition state structures and determine the activation energy barriers. This information is valuable for optimizing reaction conditions to improve yields and minimize byproducts.

Solvation Models and Environmental Effects on Molecular Behavior

The behavior of a molecule can change significantly in different solvents or environments. Solvation models are computational methods used to account for the effects of a solvent on a molecule's properties, such as its conformational stability and electronic structure.

Studies on benzoic acid have shown that thermodynamic properties and electronic energy decrease in less polar solvents, indicating stabilization. Similarly, time-dependent DFT (TD-DFT) calculations can predict how the UV-Vis absorption spectrum of a compound shifts in different solvents. For 3-Methyl-2-(trifluoromethyl)benzoic acid, its solubility and reactivity would be influenced by the polarity of the medium. In polar solvents, the carboxylic acid group can engage in strong hydrogen bonding with solvent molecules, which can affect its acidity and reaction kinetics. Furthermore, studies on the photodegradation of trifluoromethyl benzoic acid isomers in aqueous media show that environmental factors, such as the presence of light and different atmospheric conditions (e.g., air vs. nitrogen), can influence its decomposition pathways and efficiency. researchgate.net

Applications As Research Building Blocks and Intermediates

Role in the Synthesis of Agrochemical Research Compounds

In the field of agrochemicals, fluorinated compounds, particularly those containing a trifluoromethyl group, are of significant interest. accelachem.com The CF3 group can enhance the efficacy, stability, and bioavailability of active ingredients. While specific public data on the direct application of 3-Methyl-2-(trifluoromethyl)benzoic acid in commercial agrochemicals is limited, its structural motifs are characteristic of those used in the development of new agricultural products.

The class of trifluoromethylated benzoic acids is relevant in the context of herbicidal research. For instance, the related compound 3-(trifluoromethyl)benzoic acid is a known environmental transformation product of the herbicide flurtamone. evitachem.com This connection underscores the importance of the trifluoromethyl benzoic acid scaffold in the design and metabolic pathways of modern herbicides. The introduction of fluorine atoms into herbicidal candidates has been shown to, in some cases, lead to sweeping changes in their biological properties.

The incorporation of a trifluoromethyl group is a known strategy in the design of potent insecticides. This group is often used to enhance the lipophilicity and metabolic stability of a compound, properties that are critical for effective insecticidal action. While direct examples of insecticides synthesized from 3-Methyl-2-(trifluoromethyl)benzoic acid are not prevalent in public literature, its structure is consistent with building blocks used for creating novel insecticidal candidates.

Contributions to Medicinal Chemistry Research

The application of 3-Methyl-2-(trifluoromethyl)benzoic acid is more extensively documented in the context of medicinal chemistry, where it serves as a precursor for molecules with potential therapeutic applications.

Trifluoromethylated benzoic acids are valuable intermediates in the synthesis of pharmacologically active compounds. For example, the related compound 3,5-bis(trifluoromethyl)benzoic acid is a key intermediate in the preparation of substance P (neurokinin-1) receptor antagonists, which are investigated for treating inflammatory diseases and psychiatric disorders. The unique substitution pattern of 3-Methyl-2-(trifluoromethyl)benzoic acid makes it a candidate for synthesizing novel therapeutic agents where fine-tuning of steric and electronic properties is essential.

The trifluoromethyl group plays a critical role in modulating a drug candidate's interaction with its biological target. accelachem.com Its influence stems from a combination of steric and electronic effects.

Enhanced Binding Affinity : The strong electron-withdrawing nature of the CF3 group can alter the electron density of the aromatic ring, influencing hydrogen bonding and electrostatic interactions with protein residues in a binding pocket. accelachem.com

Increased Lipophilicity : The CF3 group is significantly more lipophilic than a methyl group, which can enhance hydrophobic interactions between a ligand and its target receptor. This increased lipophilicity can also improve a molecule's ability to cross biological membranes. accelachem.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. Replacing a metabolically vulnerable methyl group with a CF3 group is a common strategy to increase the half-life of a drug candidate.

In some cases, the replacement of a trifluoromethyl group can dramatically alter the functional behavior of a ligand, for example, converting a receptor agonist into an antagonist. This highlights the profound impact of this functional group on the subtle conformational changes that dictate ligand-target interactions.

Properties of the Trifluoromethyl Group in Ligand Interactions

| Property | Influence on Ligand-Target Interaction | Reference |

|---|---|---|

| High Electronegativity | Acts as a strong electron-withdrawing group, improving hydrogen bonding and electrostatic interactions. | accelachem.com |

| Increased Lipophilicity | Enhances hydrophobic interactions and can improve membrane permeability. | accelachem.com |

| Steric Bulk | Larger than a methyl group, potentially increasing binding affinity and selectivity through better fit in hydrophobic pockets. | |

| Metabolic Stability | The high strength of the C-F bond reduces susceptibility to metabolic breakdown, increasing compound half-life. |

Bioisosterism, the replacement of a functional group within a lead compound with another group that retains similar biological activity, is a cornerstone of lead optimization in drug discovery. The trifluoromethyl group is often used as a bioisostere for other chemical moieties.

Classical Bioisostere : The CF3 group can serve as a bioisostere for nonpolar side chains like methyl, ethyl, and isopropyl groups. Its larger size and distinct electronic profile can, however, lead to improved potency or selectivity.

Metabolic Stability Enhancement : It can replace groups that are prone to metabolic oxidation, such as a tert-butyl group, thereby improving the pharmacokinetic profile of a drug candidate.

Modulation of Physicochemical Properties : The introduction of a trifluoromethyl group via a building block like 3-Methyl-2-(trifluoromethyl)benzoic acid allows medicinal chemists to systematically modify a lead compound's acidity, solubility, and lipophilicity to achieve a better balance of properties for clinical development.

The use of fluorinated building blocks is a key strategy for accessing novel chemical space and addressing liabilities in drug candidates, such as poor metabolic stability or off-target activity.

Utility in Materials Science Research

Development of Advanced Polymers and Coatings

While direct studies detailing the incorporation of 3-Methyl-2-(trifluoromethyl)benzoic acid into polymers and coatings are not extensively documented in the reviewed literature, the properties of its structural motifs suggest significant potential in this field. The trifluoromethyl group is a key functional group in medicinal chemistry and materials science, valued for its ability to increase metabolic stability and lipophilicity. mdpi.com In the context of polymers and coatings, these properties can translate to enhanced durability and resistance to environmental degradation.

The ester derivative, Methyl 3-(trifluoromethyl)benzoate, is noted for its use in materials science, particularly in developing advanced polymers and coatings that require improved chemical resistance and durability. mdpi.com The presence of the trifluoromethyl moiety can modify the physical properties of materials, making it a key ingredient for high-performance products. mdpi.com It stands to reason that 3-Methyl-2-(trifluoromethyl)benzoic acid could be employed as a monomer or an additive in polymer synthesis to impart similar desirable characteristics. High-performance coatings often utilize polyesters, and the inclusion of aromatic polyacids is a common strategy to enhance properties like salt spray and stain resistance. acs.org

Application as Atomic Layer Deposition (ALD) Inhibitors

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for atomic-level control over film thickness and composition, which is crucial in the semiconductor industry. mdpi.com The selectivity of ALD can be controlled by using inhibitor molecules that form self-assembled monolayers (SAMs) on surfaces where deposition is not desired. nih.gov Carboxylic acids are among the molecules that have been investigated as potential ALD inhibitors. researchgate.net

Research into benzoic acid and its fluorinated derivatives has shown their potential as effective ALD inhibitors. nih.govresearchgate.net Specifically, studies have demonstrated that 4-(trifluoromethyl)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid can form monolayers that block the ALD of zinc oxide. nih.govresearchgate.net The fluorinated SAMs were found to be better ALD inhibitors, a property attributed to the coordination chemistry of the carboxylate headgroup with the substrate rather than increased hydrophobicity. nih.gov While direct research on 3-Methyl-2-(trifluoromethyl)benzoic acid as an ALD inhibitor is not available in the reviewed literature, the efficacy of its isomers suggests that it could also function effectively in this application, warranting further investigation.

Integration into Perovskite Solar Cell Architectures for Defect Passivation

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their efficiency and long-term stability are often limited by defects in the perovskite material. mdpi.com Additive engineering, which involves introducing small molecules to passivate these defects, is a common strategy to improve PSC performance. nih.gov Benzoic acid and its derivatives have been shown to be effective passivating agents. nih.govrsc.org

Trifluoromethyl-substituted benzoic acids, in particular, have demonstrated significant promise. For instance, 3,5-bis(trifluoromethyl)benzoic acid has been used as a shallow defect passivator for perovskite films, leading to a notable increase in power conversion efficiency and long-term stability. nih.gov The carbonyl and fluorine groups of the molecule can coordinate with Pb2+ defects at the perovskite surface, suppressing non-radiative recombination. nih.gov Similarly, 4-(trifluoromethyl)benzoic acid has been used to minimize interfacial energy loss and enhance moisture resistance in PSCs. dntb.gov.ua Although specific studies on 3-Methyl-2-(trifluoromethyl)benzoic acid for this application were not found, the successful use of its isomers strongly suggests its potential as a defect passivator in perovskite solar cells.

Formation of Organometallic Complexes and Magnetic Materials

The carboxylic acid group of 3-Methyl-2-(trifluoromethyl)benzoic acid makes it a suitable ligand for the formation of organometallic complexes, including metal-organic frameworks (MOFs). MOFs are crystalline materials with a wide range of applications, including gas storage and catalysis, and their properties can be tuned by the choice of metal ions and organic linkers. brieflands.comnih.gov While specific MOFs based on 3-Methyl-2-(trifluoromethyl)benzoic acid are not detailed in the available literature, the synthesis of MOFs from various benzoic acid derivatives is a well-established field. brieflands.comnih.gov

Furthermore, lanthanide-based complexes are of significant interest for their potential as single-molecule magnets (SMMs). nih.govsemanticscholar.orgmdpi.com The magnetic properties of these complexes are highly dependent on the coordination environment of the lanthanide ion, which is dictated by the ligands. rsc.org The design of ligands that can control the symmetry and electronic structure of the lanthanide center is crucial for developing high-performance SMMs. rsc.org Although there are no specific reports on the use of 3-Methyl-2-(trifluoromethyl)benzoic acid in lanthanide-based SMMs, its structural features make it a candidate for investigation in this area. The synthesis of lanthanide complexes with various substituted benzoic acid ligands is a common approach to explore new magnetic materials. rsc.org

Interactive Data Table of Compounds

| Compound Name | CAS Number | Molecular Formula | Application Area |

| 3-Methyl-2-(trifluoromethyl)benzoic acid | 1214384-93-6 | C9H7F3O3 | Materials Science |

| Methyl 3-(trifluoromethyl)benzoate | 2557-13-3 | C9H7F3O2 | Polymers & Coatings |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C8H5F3O2 | ALD Inhibition, Perovskite Solar Cells |

| 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 | C9H4F6O2 | ALD Inhibition, Perovskite Solar Cells |

| Benzoic acid | 65-85-0 | C7H6O2 | ALD Inhibition, Perovskite Solar Cells |

| Zinc Oxide | 1314-13-2 | ZnO | ALD Film Material |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-2-(trifluoromethyl)benzoic acid, and how can by-product formation be minimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or Suzuki coupling, to introduce the trifluoromethyl and methyl groups onto the benzoic acid core. For example, using palladium catalysts under inert atmospheres can improve coupling efficiency . Reducing by-products requires precise control of reaction conditions (e.g., temperature, solvent polarity) and purification via recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of 3-methyl-2-(trifluoromethyl)benzoic acid?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular integrity.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate stereochemistry and bond lengths .

- HPLC : Quantifies purity by separating and identifying trace impurities under reversed-phase conditions .

Q. How does the solubility profile of 3-methyl-2-(trifluoromethyl)benzoic acid influence experimental design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and basic aqueous solutions but poorly soluble in water. For biological assays, prepare stock solutions in DMSO and dilute in buffered media (<1% DMSO to avoid cytotoxicity). Storage at -20°C in anhydrous conditions prevents hydrolysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) affect the reactivity of 3-methyl-2-(trifluoromethyl)benzoic acid in nucleophilic substitution reactions?

- Methodological Answer : The trifluoromethyl group increases electrophilicity at the ortho position, facilitating nucleophilic attacks. Kinetic studies under varying pH and temperature conditions can quantify reactivity. Use F NMR to track fluorine displacement in real time .

Q. How can researchers resolve contradictions in crystallographic data for 3-methyl-2-(trifluoromethyl)benzoic acid derivatives?

- Methodological Answer : Discrepancies in bond angles or torsional strain may arise from software limitations or low-resolution data. Cross-validate using SHELX for refinement and alternative programs (e.g., OLEX2). High-resolution synchrotron data improves accuracy. Report discrepancies in CIF files for transparency .

Q. What strategies enhance the compound’s utility in pharmaceutical intermediate design, particularly for targeting fluorinated bioactive molecules?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to amides or esters to improve membrane permeability.

- Structure-Activity Relationship (SAR) : Introduce halogens or heterocycles at the methyl position to modulate bioactivity.

- In Silico Modeling : Use DFT calculations to predict binding affinities with target proteins (e.g., kinases) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.